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molecular formula C13H13NO2 B8733531 1-ethyl-5,6-dihydrocyclopenta[f]indole-2,7(1H,3H)-dione CAS No. 104018-19-1

1-ethyl-5,6-dihydrocyclopenta[f]indole-2,7(1H,3H)-dione

Cat. No. B8733531
M. Wt: 215.25 g/mol
InChI Key: KBKBKDPPRUYSKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04644005

Procedure details

Starting with the appropriate 1-substituted-5-hydroxyoxindole and following the procedure of Preparation A, 1-methyl-2,7-dioxo-2,3,5,6-tetrahydro-7H-cyclopenta[f]indole, 1-phenyl-2,7-dioxo-2,3,5,6-tetrahydro-7H-cyclopenta[f]indole, 1-n-propyl-2,7-dioxo-2,3,5,6-tetrahydro-7H-cyclopenta[f]indole and 1-i-propyl-2,7-dioxo-2,3,5,6-tetrahydro-7H-cyclopenta[f]indole are prepared.
[Compound]
Name
1-substituted-5-hydroxyoxindole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1-methyl-2,7-dioxo-2,3,5,6-tetrahydro-7H-cyclopenta[f]indole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
1-phenyl-2,7-dioxo-2,3,5,6-tetrahydro-7H-cyclopenta[f]indole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
1-n-propyl-2,7-dioxo-2,3,5,6-tetrahydro-7H-cyclopenta[f]indole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
1-i-propyl-2,7-dioxo-2,3,5,6-tetrahydro-7H-cyclopenta[f]indole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CN1C2C(=CC3CCC(=O)C=3C=2)CC1=O.[C:16]1([N:22]2[C:30]3[C:25](=[CH:26][C:27]4[CH2:33][CH2:32][C:31](=[O:34])[C:28]=4[CH:29]=3)[CH2:24][C:23]2=[O:35])C=CC=C[CH:17]=1.C(N1C2C(=CC3CCC(=O)C=3C=2)CC1=O)CC.C(N1C2C(=CC3CCC(=O)C=3C=2)CC1=O)(C)C>>[CH2:16]([N:22]1[C:30]2[C:25](=[CH:26][C:27]3[CH2:33][CH2:32][C:31](=[O:34])[C:28]=3[CH:29]=2)[CH2:24][C:23]1=[O:35])[CH3:17]

Inputs

Step One
Name
1-substituted-5-hydroxyoxindole
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
1-methyl-2,7-dioxo-2,3,5,6-tetrahydro-7H-cyclopenta[f]indole
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1C(CC2=CC3=C(C=C12)C(CC3)=O)=O
Name
1-phenyl-2,7-dioxo-2,3,5,6-tetrahydro-7H-cyclopenta[f]indole
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)N1C(CC2=CC3=C(C=C12)C(CC3)=O)=O
Name
1-n-propyl-2,7-dioxo-2,3,5,6-tetrahydro-7H-cyclopenta[f]indole
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)N1C(CC2=CC3=C(C=C12)C(CC3)=O)=O
Name
1-i-propyl-2,7-dioxo-2,3,5,6-tetrahydro-7H-cyclopenta[f]indole
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)N1C(CC2=CC3=C(C=C12)C(CC3)=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
are prepared

Outcomes

Product
Name
Type
Smiles
C(C)N1C(CC2=CC3=C(C=C12)C(CC3)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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